molecular formula C6H6Cl2N2O B145343 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride CAS No. 128141-47-9

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride

Cat. No. B145343
M. Wt: 193.03 g/mol
InChI Key: BXRFTMCUMITBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that belongs to the pyrazole family. It is commonly used in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is not well understood. However, it is believed to work by inhibiting certain enzymes in the body. This inhibition can lead to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in metabolic pathways. Additionally, it has been shown to have anti-inflammatory properties and can inhibit the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is its versatility. It can be used in a variety of different experiments and has a wide range of applications. However, one of the limitations of this compound is that it can be difficult to work with. It is highly reactive and can be dangerous if not handled properly.

Future Directions

There are many future directions for research involving 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride. One area of interest is the study of its anti-inflammatory properties. Another area of interest is the study of its potential as a cancer treatment. Additionally, there is potential for the development of new synthetic methods using this compound as a reagent. Overall, 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is a versatile and important compound in scientific research with many potential applications.

Synthesis Methods

The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride can be achieved through the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst and produces 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride as the end product.

Scientific Research Applications

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is widely used in scientific research due to its unique properties. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used in the preparation of fluorescent dyes and in the study of enzyme kinetics.

properties

CAS RN

128141-47-9

Product Name

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride

Molecular Formula

C6H6Cl2N2O

Molecular Weight

193.03 g/mol

IUPAC Name

4-chloro-2,5-dimethylpyrazole-3-carbonyl chloride

InChI

InChI=1S/C6H6Cl2N2O/c1-3-4(7)5(6(8)11)10(2)9-3/h1-2H3

InChI Key

BXRFTMCUMITBRU-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)Cl)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)Cl)C

Origin of Product

United States

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